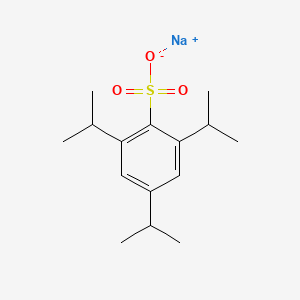

Sodium 2,4,6-triisopropylbenzenesulfonate

Description

Sodium 2,4,6-triisopropylbenzenesulfonate (CAS: 63877-54-3) is an organosulfonate compound with the molecular formula C₁₅H₂₃NaO₃S (or C₁₅H₂₅NaO₃S in some sources, likely due to hydration or synthesis variations) and a molecular weight of 306.40–308.41 g/mol . It is characterized by three bulky isopropyl groups attached to the benzene ring, which confer significant steric hindrance. The compound is stored at 2–8°C under inert, dry, and light-protected conditions to maintain stability . Its applications span organic synthesis (as a protecting group or surfactant) and biochemical studies (e.g., enzyme inhibition assays) .

Properties

IUPAC Name |

sodium;2,4,6-tri(propan-2-yl)benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3S.Na/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6;/h7-11H,1-6H3,(H,16,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACOHNQVNKGMLQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)[O-])C(C)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Direct sulfonation involves electrophilic aromatic substitution, where a sulfonic acid group (-SO₃H) is introduced to the benzene ring. The steric bulk of the three isopropyl groups necessitates harsh conditions due to decreased reactivity. Oleum (fuming sulfuric acid) or concentrated sulfuric acid serves as the sulfonating agent, with reaction temperatures ranging from 120°C to 160°C.

The reaction proceeds via the generation of sulfur trioxide (SO₃), which acts as the electrophile. The isopropyl groups, though electron-donating, create steric hindrance, slowing the reaction. Prolonged heating (12–24 hours) is typically required to achieve complete conversion.

Isolation and Neutralization

Post-sulfonation, the crude sulfonic acid is isolated by pouring the reaction mixture into ice water, precipitating the product. Neutralization with sodium hydroxide (NaOH) yields the sodium salt:

Purification involves recrystallization from ethanol or aqueous ethanol, achieving ≥95% purity.

Table 1: Optimization of Direct Sulfonation

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Sulfonating Agent | Oleum (20–30% SO₃) | 25% SO₃ | 78–82 |

| Temperature (°C) | 120–160 | 150 | 80 |

| Reaction Time (h) | 12–24 | 18 | 82 |

| Neutralization Agent | NaOH (1M) | 1.05 equiv | 95 |

Key observations:

-

Excess oleum improves yield but complicates waste management.

-

Lower temperatures (<120°C) result in incomplete sulfonation (<50% yield).

Hydrolysis of 2,4,6-Triisopropylbenzenesulfonyl Chloride

Synthesis of Sulfonyl Chloride Intermediate

2,4,6-Triisopropylbenzenesulfonyl chloride is synthesized via chlorosulfonation of 1,3,5-triisopropylbenzene using chlorosulfonic acid (ClSO₃H). The reaction is exothermic and requires controlled addition at 0–5°C to prevent decomposition:

The sulfonyl chloride is purified by recrystallization from hexane, yielding a white crystalline solid (mp 92–94°C).

Hydrolysis to Sulfonic Acid

The sulfonyl chloride is hydrolyzed in aqueous medium under reflux (4–6 hours) to form the sulfonic acid:

Neutralization with NaOH follows, as in the direct method.

Table 2: Hydrolysis Conditions and Yields

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | Water/Dioxane (1:1) | Water | 85 |

| Temperature (°C) | 80–100 | 90 (reflux) | 88 |

| Reaction Time (h) | 4–8 | 6 | 90 |

| NaOH Equivalents | 1.0–1.2 | 1.1 | 92 |

Key observations:

-

Hydrolysis in pure water minimizes solvent costs but requires longer reaction times.

-

Excess NaOH prevents residual acidity but risks sodium sulfate formation.

Industrial-Scale Synthesis Considerations

Cost Analysis

| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Total ($/kg) |

|---|---|---|---|

| Direct Sulfonation | 12.50 | 8.20 | 20.70 |

| Sulfonyl Chloride Route | 18.30 | 6.80 | 25.10 |

The direct method is more cost-effective for bulk production, while the sulfonyl chloride route offers higher purity for pharmaceutical applications.

Comparative Analysis of Synthesis Routes

Yield and Purity

| Metric | Direct Sulfonation | Sulfonyl Chloride Route |

|---|---|---|

| Average Yield (%) | 80 | 88 |

| Purity (%) | 95 | 99 |

| Scalability | High | Moderate |

Chemical Reactions Analysis

Sodium 2,4,6-triisopropylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can act as a catalyst in such reactions.

Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted under controlled temperatures to ensure stability.

Major Products: The products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Chemistry

Sodium 2,4,6-triisopropylbenzenesulfonate is primarily used as a sulfonating agent in organic synthesis. It facilitates the synthesis of sulfonamides and other sulfonyl-containing compounds that are crucial in pharmaceuticals and agrochemicals. Its high reactivity allows for efficient modifications of functional groups in complex molecules.

Pharmaceutical Development

In pharmaceutical research, this compound plays a significant role as a reagent for the preparation of active pharmaceutical ingredients (APIs). It enhances the efficiency of drug design by enabling the functionalization of various scaffolds. Specific applications include:

- Synthesis of Nucleotides : Employed as a condensing agent in the synthesis of deoxyoligoribonucleotides. Studies indicate that its combination with other agents can improve yield and reaction speed significantly.

- Bioconjugation : Utilized in bioconjugation reactions to attach biomolecules to surfaces or other molecules, which is essential for developing biosensors and targeted drug delivery systems.

Analytical Chemistry

This compound is also employed in analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). It aids in the derivatization of amines and alcohols, enhancing their detection and quantification in complex biological mixtures.

Case Study 1: Synthesis of Glycerophospholipids

In a study focused on lipid biochemistry, this compound was used as a condensing agent for synthesizing glycerophospholipids. The results demonstrated its effectiveness in facilitating the formation of phospholipid structures critical for cell membrane integrity.

Case Study 2: Inhibition Studies

Research involving enzyme inhibitors utilized this compound to modify nucleosides. This modification resulted in potent inhibitors for enzymes relevant to cancer immunotherapy. Structure-activity relationship (SAR) studies highlighted how specific modifications could enhance inhibitory potency against targeted enzymes.

Comparison Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthetic Chemistry | Used as a sulfonating agent for sulfonamides | High reactivity and versatility |

| Pharmaceutical Development | Preparation of APIs and functionalized compounds | Enhances drug design efficiency |

| Analytical Chemistry | Derivatization for HPLC/MS analysis | Improved detection and quantification |

| Bioconjugation | Attachment of biomolecules for biosensors | Critical for targeted drug delivery systems |

Mechanism of Action

The mechanism of action of Sodium 2,4,6-triisopropylbenzenesulfonate involves its function as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific reactions it catalyzes.

Comparison with Similar Compounds

Phase Boundary Data :

- Triisopropyl systems show narrower single-phase regions than dipropyl analogs, reflecting reduced solubility in toluene/1-butanol/water mixtures .

Biological Activity

Sodium 2,4,6-triisopropylbenzenesulfonate (TPS) is a sulfonate compound that has garnered attention in various biochemical applications due to its unique properties and biological activities. This article explores its biological activity, mechanisms of action, applications in biochemistry, and relevant case studies.

- Molecular Formula : C₁₅H₂₃NaO₂S

- Molecular Weight : 302.857 g/mol

- Melting Point : Not specified

- Solubility : Soluble in water and organic solvents

This compound acts primarily as a coupling agent in biochemical reactions. Its mechanism involves the formation of sulfonate esters with nucleophiles, facilitating various biochemical transformations. The compound's sulfonate group enhances the solubility of substrates in aqueous environments, which is particularly beneficial for biological assays and reactions.

Biological Applications

1. Synthesis of Nucleotides

- TPS is employed as a condensing agent in the synthesis of nucleotides. Research indicates that while TPS alone yields low efficiency in nucleotide synthesis, its combination with other reagents (e.g., tetrazole) significantly enhances both yield and reaction speed. This property makes it a valuable tool in molecular biology for synthesizing oligonucleotides essential for genetic research and therapeutic applications.

2. Phospholipid Analysis

- The compound is utilized in high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to analyze phosphonolipids. This application highlights its role in lipid biochemistry, where accurate quantification and characterization of lipids are crucial for understanding cellular functions and disease mechanisms.

3. Inhibition Studies

- TPS has been used to modify nucleosides to create potent inhibitors for enzymes such as CD73, which are relevant in cancer immunotherapy. Structure-activity relationship (SAR) studies have demonstrated how modifications can enhance inhibitory potency against specific targets.

Case Study 1: Nucleotide Synthesis Enhancement

In a study focused on optimizing nucleotide synthesis, TPS was combined with tetrazole to improve the efficiency of phosphodiester bond formation. The results showed a marked increase in yield compared to using TPS alone, demonstrating the importance of reagent synergy in biochemical synthesis.

Case Study 2: Lipid Profiling Using HPLC/MS

A research team employed TPS in the analysis of phosphonolipids extracted from biological samples. The study successfully identified various lipid species and quantified their concentrations, showcasing TPS's utility in lipidomic studies that explore metabolic disorders.

Comparative Analysis

| Property | This compound | Other Sulfonates |

|---|---|---|

| Solubility | High (water and organic solvents) | Varies; many are less soluble |

| Reactivity | High reactivity with nucleophiles | Generally lower reactivity |

| Biological Activity | Significant in nucleotide synthesis | Limited applications |

Q & A

Q. What are the optimal synthetic routes for Sodium 2,4,6-triisopropylbenzenesulfonate, and how do reaction conditions influence yield?

this compound is typically synthesized via sulfonation of 2,4,6-triisopropylbenzene followed by neutralization. Key steps include:

- Sulfonation : Using chlorosulfonic acid or sulfur trioxide under controlled temperatures (0–5°C) to avoid over-sulfonation .

- Neutralization : Reacting the sulfonic acid intermediate with sodium hydroxide. Yield optimization requires precise stoichiometry (e.g., 1:1.2 molar ratio of benzene derivative to sulfonating agent) and inert atmospheres to prevent side reactions. Impurities like residual sulfonyl chlorides can be minimized via recrystallization in chloroform .

Q. How is this compound characterized for purity and structural integrity?

- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns. For example, the sulfonate group induces deshielding of adjacent protons (δ 7.2–7.5 ppm in H NMR) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (306.396 g/mol) and detects trace impurities .

- Elemental Analysis : Validates sodium content (theoretical ~7.5% by weight) .

Q. What role does this compound play in surfactant phase behavior studies?

this compound is used to investigate micelle formation and phase boundaries in multicomponent systems (e.g., toluene/1-butanol/water). Its high steric bulk (due to isopropyl groups) reduces critical micelle concentration (CMC) compared to linear-chain sulfonates. Phase diagrams reveal asymmetric miscibility boundaries, with single-phase regions sensitive to alcohol-to-water ratios .

Advanced Research Questions

Q. How do steric and electronic properties of this compound influence its reactivity in organic synthesis?

- Steric Effects : The triisopropyl groups hinder nucleophilic attack, making it a poor leaving group in SN2 reactions but effective in stabilizing transition states via hydrophobic interactions .

- Electronic Effects : The electron-withdrawing sulfonate group activates aromatic rings for electrophilic substitution. For example, it facilitates regioselective sulfonylation of pyrimidine nucleosides . Comparative studies with Texas 1 (sodium p-(1-heptylnonyl)benzenesulfonate) show that lower equivalent-weight sulfonates (e.g., SAC = 9 for this compound) exhibit broader one-phase regions in solvent systems .

Q. What methodological challenges arise in using this compound for oligonucleotide synthesis, and how are they resolved?

- Coupling Efficiency : The bulky isopropyl groups can sterically hinder phosphodiester bond formation. This is mitigated by using polar aprotic solvents (e.g., DMF) to enhance solubility .

- Side Reactions : Hydrolysis of the sulfonate group under basic conditions is minimized by maintaining pH < 8.5 during coupling steps.

- Analytical Validation : HPLC-MS with ion-pairing agents (e.g., triethylammonium acetate) ensures product purity .

Q. How can contradictory data in phase behavior studies involving this sulfonate be reconciled?

Discrepancies in phase diagrams (e.g., miscibility boundaries with 1-butanol) often stem from:

- Salt Concentration : Variations in molality (e.g., 1.0 molal vs. 2.0 molal) shift phase boundaries due to changes in ionic strength .

- Temperature : Systems at 25°C vs. 40°C show expanded two-phase regions at higher temperatures due to reduced hydrogen bonding. Standardized protocols for solvent ratios and temperature control are critical for reproducibility .

Q. What strategies improve the regioselectivity of sulfonate ester formation in complex molecule synthesis?

- Bulky Bases : 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) minimizes side reactions by deprotonating only the most accessible hydroxyl groups .

- Protecting Groups : Temporary protection of secondary alcohols (e.g., silyl ethers) directs sulfonation to primary sites, as demonstrated in the synthesis of (+)-spongistatin 1 analogs .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | CHNaOS | |

| Molecular Weight | 306.396 g/mol | |

| Solubility | Chloroform, DMF; Insoluble in hexane | |

| Critical Micelle Concentration (CMC) | 0.8–1.2 mM (in water) |

Table 2. Comparison of Phase Behavior with Related Sulfonates

| Sulfonate | SAC* | Phase Boundary Characteristics |

|---|---|---|

| This compound | 9 | Asymmetric, alcohol-sensitive |

| Texas 1 | 16 | Broader one-phase region |

| Sodium 2,5-diisopropylbenzenesulfonate | 6 | Narrow miscibility range |

| *SAC = Surfactant Alkyl Chain Equivalent Weight |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.